bis(4-methylphenyl)iodanium;bromide
Overview
Description
bis(4-methylphenyl)iodanium;bromide is a hypervalent iodine compound, specifically a diaryliodonium salt. These compounds are known for their unique reactivity and are widely used in organic synthesis. The structure of this compound consists of two p-tolyl groups attached to an iodine atom, which is further bonded to a bromide ion .
Preparation Methods
The synthesis of diaryliodonium salts, including bis(4-methylphenyl)iodanium;bromide, can be achieved through various methods. One common approach involves the reaction of arenes with aryl iodides in the presence of oxidizing agents such as Oxone and sulfuric acid . This one-pot synthesis method is versatile and can be used to prepare iodonium salts with different substituents. Industrial production methods often involve similar oxidative processes, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
bis(4-methylphenyl)iodanium;bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by boron Lewis acids.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of new carbon-iodine bonds.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Common reagents used in these reactions include boron Lewis acids, m-CPBA, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
bis(4-methylphenyl)iodanium;bromide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of bis(4-methylphenyl)iodanium;bromide involves the formation of reactive intermediates upon cleavage of the carbon-iodine bond. These intermediates can then participate in various chemical reactions, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar compounds to bis(4-methylphenyl)iodanium;bromide include other diaryliodonium salts such as:
- DI-p-TOLYL-IODONIUM CHLORIDE
- DI-p-TOLYL-IODONIUM FLUORIDE
- DI-p-TOLYL-IODONIUM TETRAFLUOROBORATE
These compounds share similar reactivity and applications but differ in their counterions, which can influence their solubility, stability, and reactivity . This compound is unique due to its specific bromide counterion, which can affect its behavior in certain reactions .
Properties
IUPAC Name |
bis(4-methylphenyl)iodanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14I.BrH/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h3-10H,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZWJBIXAUQULS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14554-95-1 (sulfate[1:1]), 19028-28-5 (chloride), 6293-70-5 (iodide) | |
Record name | 4,4'-Dimethyldiphenyliodonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70978747 | |
Record name | Bis(4-methylphenyl)iodanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70978747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6293-68-1 | |
Record name | Iodonium, bis(4-methylphenyl)-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6293-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Dimethyldiphenyliodonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-methylphenyl)iodanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70978747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOLIODIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3ZC1UE6T2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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